2,4,6-Trichloronitrobenzene

Description

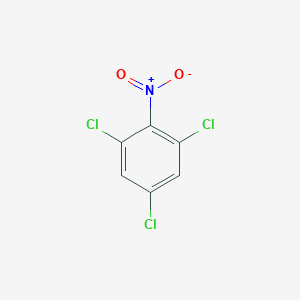

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBJDOTVYMITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026204 | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

18708-70-8 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18708-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00KP6CT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

160 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2,4,6-Trichloronitrobenzene from Aniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloronitrobenzene, a key intermediate in various chemical manufacturing processes, starting from aniline. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

The synthesis of this compound from aniline is a multi-step process that involves the initial chlorination of the aniline ring followed by the conversion of the amino group to a nitro group. This guide outlines a robust and well-documented procedure, primarily based on a one-pot process that streamlines the synthesis by avoiding the isolation of all intermediate products. The methodology leverages common laboratory reagents and techniques, making it a practical approach for synthetic chemists.

Overall Synthesis Pathway

The transformation of aniline to this compound can be conceptually broken down into two primary stages:

-

Trichlorination of Aniline: The direct chlorination of aniline yields 2,4,6-trichloroaniline. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions.

-

Oxidation of 2,4,6-Trichloroaniline: The amino group of 2,4,6-trichloroaniline is then oxidized to a nitro group to afford the final product, this compound.

The following diagram illustrates the overall workflow of the synthesis.

Figure 1: Overall workflow for the synthesis of this compound from aniline.

Key Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from aniline.

One-Pot Synthesis of this compound from Aniline[1]

This protocol is based on a process where intermediate products are not isolated, leading to a more efficient workflow.

Materials:

-

Aniline

-

Glacial acetic acid

-

Gaseous hydrogen chloride

-

Chlorine gas

-

Catalyst (e.g., aluminum chloride or ferric chloride)

-

Sulfuric acid (98 wt%)

-

Hydrogen peroxide (30 wt% in H₂O, 55 vol%)

-

Nitric acid (71 wt% in H₂O, 18 vol%)

Procedure:

-

Preparation of Aniline Hydrochloride: Prepare a 17.5 volume percent solution of aniline in glacial acetic acid. Treat this solution with gaseous hydrogen chloride to form aniline hydrochloride.

-

Chlorination: Chlorinate the aniline hydrochloride solution with chlorine gas at 20°C in the presence of a suitable catalyst (e.g., aluminum chloride or ferric chloride) to form 2,4,6-trichloroaniline hydrochloride.

-

Dehydrochlorination: Treat the solution with 13 volume percent sulfuric acid (98 wt%) to dehydrochlorinate the 2,4,6-trichloroaniline hydrochloride. Heat the solution under reduced pressure to remove dissolved chlorine and hydrogen chloride.

-

Oxidation:

-

To the resulting solution of 2,4,6-trichloroaniline, add 55 volume percent hydrogen peroxide (30 wt%). Allow the reaction to proceed at 20°C until the precipitation of 2,4,6-trichloronitrosobenzene is complete.

-

Add 18 volume percent nitric acid (71 wt%) to the mixture and heat for several hours at 90°C.

-

-

Isolation: Cool the solution slowly with rapid stirring. The precipitated this compound is then collected by filtration.

Alternative Synthesis of 2,4,6-Trichloroaniline[2][3][4]

For applications requiring the isolated 2,4,6-trichloroaniline intermediate, the following protocols can be utilized.

Method A: Chlorination with Chlorine Gas in Glacial Acetic Acid [1]

Materials:

-

Aniline

-

Glacial acetic acid

-

Anhydrous methanol

-

Chlorobenzene

-

Dry hydrogen chloride gas

-

Chlorine gas

-

Saturated sodium bicarbonate solution

Procedure:

-

In a 1000 ml four-necked flask equipped with a stirrer, add 400 ml of glacial acetic acid, 20 ml of anhydrous methanol, 20 ml of chlorobenzene, and 50 g (0.537 mol) of aniline.

-

Stir the mixture and cool it to below 25°C. Pass dry hydrogen chloride gas through the solution (approximately 29.2 g).

-

Continue stirring below 25°C and introduce chlorine gas at a rate of 70 ml/min. This reaction is exothermic; maintain the temperature with an ice water bath.

-

After approximately 10 hours (after introducing about 130 g of chlorine), slowly raise the temperature to 50°C with stirring to evolve dissolved gases, which are absorbed in a saturated sodium bicarbonate solution.

-

Cool the mixture to room temperature with stirring, which will result in the formation of a large amount of white precipitate.

-

Filter the precipitate and wash the crude product twice with 200 ml of water.

-

Dry the solid to obtain 2,4,6-trichloroaniline.

Method B: Chlorination with Chlorine Gas in Carbon Tetrachloride [2][3]

Materials:

-

Dry aniline

-

Anhydrous carbon tetrachloride

-

Chlorine gas

Procedure:

-

Prepare a solution of dry aniline in anhydrous carbon tetrachloride.

-

Pass chlorine gas through the solution.

-

The 2,4,6-trichloroaniline will precipitate from the solution as a white solid. It is crucial that the reaction is carried out under anhydrous conditions to prevent the formation of aniline black.[2]

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of 2,4,6-trichloroaniline, a key intermediate in the overall process.

| Starting Material | Chlorinating Agent | Solvent System | Yield (%) | Purity (%) | Reference |

| Aniline | Chlorine gas | Glacial acetic acid / Methanol / Chlorobenzene | 89.2 | 98.3 (HPLC) | [1] |

| Aniline | Chlorine gas | Chlorobenzene | 87.0 | 81.8 (crude) | [4] |

| Aniline | Sulphuryl chloride | Chlorobenzene | 89.5 | 86.3 (crude) | [4] |

Reaction Mechanisms

The synthesis involves two key reaction types: electrophilic aromatic substitution for the chlorination step and an oxidation reaction for the conversion of the amino group to a nitro group.

Electrophilic Aromatic Chlorination

The amino group of aniline is a strong ortho-, para-director and an activating group for electrophilic aromatic substitution. The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic chlorine species.

Figure 2: Simplified representation of the electrophilic aromatic chlorination of aniline.

Oxidation of Amine to Nitro Group

The conversion of the amino group in 2,4,6-trichloroaniline to a nitro group is an oxidation process. The use of hydrogen peroxide followed by nitric acid facilitates this transformation. The reaction likely proceeds through a nitroso intermediate.

Figure 3: Stepwise oxidation of 2,4,6-trichloroaniline to this compound.

Conclusion

The synthesis of this compound from aniline is a well-established process. The one-pot method offers an efficient route with reduced handling of intermediates. For applications requiring the intermediate, 2,4,6-trichloroaniline can be synthesized in high yield and purity through direct chlorination of aniline under controlled conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this and related compounds.

References

2,4,6-trichloronitrobenzene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichloronitrobenzene, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 1,3,5-trichloro-2-nitrobenzene[1] |

| CAS Number | 18708-70-8 |

| Molecular Formula | C₆H₂Cl₃NO₂ |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 226.44 g/mol | PubChem |

| Appearance | Needles in alcohol or light beige crystals | [1] |

| Melting Point | 71-73 °C | Sigma-Aldrich |

| Boiling Point | 303.2 °C (predicted) | ChemSpider |

| Solubility | Insoluble in water | [1] |

| Density | 1.651 g/cm³ (predicted) | ChemSpider |

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 1,3,5-trichlorobenzene.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is described in U.S. Patent 3,396,200. The process involves the chlorination of aniline followed by oxidation.[2]

Materials:

-

Aniline

-

Glacial Acetic Acid

-

Gaseous Hydrogen Chloride

-

Chlorine Gas

-

Catalyst (e.g., Ferric Chloride)

-

Sulfuric Acid

-

Hydrogen Peroxide

-

Nitric Acid

Procedure:

-

A solution of aniline in glacial acetic acid is treated with gaseous hydrogen chloride to form aniline hydrochloride.[2]

-

The aniline hydrochloride solution is then chlorinated with chlorine gas in the presence of a catalyst to produce 2,4,6-trichloroaniline hydrochloride.[2]

-

Sulfuric acid is added to dehydrochlorinate the 2,4,6-trichloroaniline hydrochloride.[2]

-

The solution is heated under reduced pressure to remove dissolved gases.[2]

-

The resulting solution of 2,4,6-trichloroaniline is oxidized by the addition of hydrogen peroxide, followed by the addition of nitric acid with heating.[2]

-

The precipitated this compound is then recovered by filtration.[2]

References

Solubility Profile of 2,4,6-Trichloronitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichloronitrobenzene in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing information and presents a detailed experimental protocol for the precise determination of its solubility. This guide is intended to support research, development, and formulation activities where this compound is utilized.

Introduction to this compound

This compound is a chlorinated nitroaromatic compound. It typically appears as needles in alcohol or light beige crystals.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification processes such as recrystallization, and in the development of formulations for various industrial and pharmaceutical applications.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table summarizes the currently available information. It is important to note that there are conflicting reports regarding its solubility in water. While most sources indicate it is insoluble in water, one handbook suggests it is soluble.[1][2] This discrepancy highlights the need for careful experimental verification.

| Solvent | Temperature | Solubility | Citation |

| Water | 68 °F (20 °C) | < 1 mg/mL | [1] |

| Water | Not Specified | Soluble | [1][2] |

| Methanol | Not Specified | 0.1 g/mL | |

| Alcohol | Not Specified | Soluble (qualitative) | [1][2] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The gravimetric method is a reliable and widely used technique for this purpose.[3][4][5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with solute - Weight of empty dish) / (Volume of filtered solution in mL)] * 100

Alternatively, solubility in g/100 g of solvent can be calculated if the weight of the solvent is determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

Spectroscopic Analysis of 2,4,6-Trichloronitrobenzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,4,6-trichloronitrobenzene, a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for clear and concise interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Integration | Assignment |

| 7.464[1] | CDCl₃ | Singlet | 2H | Aromatic H |

¹³C NMR Data

Due to the symmetry of the molecule, fewer than six signals are expected in the ¹³C NMR spectrum. The carbon attached to the nitro group and the carbons attached to the chlorine atoms will have distinct chemical shifts, as will the carbons bearing hydrogen atoms.

| Chemical Shift (δ) ppm | Solvent | Assignment |

| Data not explicitly found in search results | CDCl₃ | C-NO₂ |

| Data not explicitly found in search results | CDCl₃ | C-Cl |

| Data not explicitly found in search results | CDCl₃ | C-H |

Note: Specific peak assignments for ¹³C NMR were not available in the provided search results. The table represents the expected signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1530 - 1550 | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Symmetric NO₂ stretch |

| ~850 - 880 | C-Cl stretch |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1600, ~1475 | Aromatic C=C ring stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The presence of three chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 225[1][2] | 91.6 | [M]⁺ (Molecular ion, C₆H₂³⁵Cl₃NO₂) |

| 227[1][3] | 88.6 | [M+2]⁺ |

| 229[1] | 28.4 | [M+4]⁺ |

| 195[1][2] | 100.0 | [M-NO]⁺ |

| 197[1][2] | 96.7 | [M-NO+2]⁺ |

| 199[1] | 31.5 | [M-NO+4]⁺ |

| 179[1] | 53.2 | [M-NO₂]⁺ |

| 181[1] | 51.3 | [M-NO₂+2]⁺ |

| 183[1] | 16.1 | [M-NO₂+4]⁺ |

| 167[1] | 74.8 | [M-Cl-O]⁺ |

| 169[1][3] | 72.9 | [M-Cl-O+2]⁺ |

| 143[1][3] | 60.8 | [C₅H₂Cl₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

If necessary, the sample is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the aromatic region (typically 0-10 ppm).

-

-

¹³C NMR:

-

A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.

-

The spectral width is set to cover the aromatic carbon region (typically 100-170 ppm).[4]

-

IR Spectroscopy

Thin Solid Film Method:

-

A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

One or two drops of this solution are carefully applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

-

The salt plate is then placed in the sample holder of the FT-IR spectrometer.[5]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the clean, empty sample compartment is collected.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

The solution is further diluted to a final concentration of approximately 10-100 µg/mL.[7]

-

Any solid particles are removed by filtration to prevent blockage of the instrument's sample introduction system.[7]

Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules.[8]

-

Sample Introduction: The sample solution is injected into the GC, where the compound is vaporized and separated from the solvent.

-

Mass Analysis: The vaporized sample enters the ion source where it is ionized and fragmented. The resulting ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[8][9]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound(18708-70-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

Unveiling the Molecular Architecture: A Crystallographic and Structural Guide to 2,4,6-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and crystallography of 2,4,6-trichloronitrobenzene, a key aromatic compound with significant applications in chemical synthesis. A comprehensive understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in materials science and drug design.

Physicochemical and Crystallographic Data at a Glance

The following tables summarize the key physicochemical and crystallographic parameters of this compound, providing a readily accessible reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₃NO₂ |

| Molecular Weight | 226.44 g/mol |

| Appearance | Needles in alcohol or light beige crystals[1] |

| Melting Point | 71-73 °C |

| Solubility | Insoluble in water |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 8.161(4) Å |

| b | 12.192(6) Å |

| c | 8.903(4) Å |

| α | 90° |

| β | 110.664(10)° |

| γ | 90° |

| Volume | 828.8(7) ų |

| Z | 4 |

Experimental Protocols: From Synthesis to Structure Determination

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. This section outlines the protocols for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.

Synthesis of this compound

A robust method for the preparation of this compound involves the nitration of 1,3,5-trichlorobenzene. The following protocol is adapted from established synthetic procedures.

Materials:

-

1,3,5-trichlorobenzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Ethanol

Procedure:

-

In a fume hood, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

1,3,5-trichlorobenzene is added dropwise to the cooled nitrating mixture with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to 50-60°C for several hours to ensure complete nitration.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.

Single Crystal Growth

The formation of high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique for the crystallization of small organic molecules.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol or a mixture of solvents like ethanol/water) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter and transferred to a clean crystallization dish.

-

The dish is covered with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

The setup is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound suitable for X-ray diffraction will form.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Procedure:

-

A suitable single crystal of this compound is carefully selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is cooled to a low temperature (e.g., 100 K or 293 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

The collected data is processed using specialized software to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

To provide a clear overview of the process from starting materials to the final crystal structure, the following workflow diagram has been generated.

Caption: Experimental workflow for the determination of the crystal structure of this compound.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2,4,6-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloronitrobenzene is a chlorinated and nitrated aromatic compound. Understanding its thermodynamic properties and stability is crucial for its safe handling, potential applications in chemical synthesis, and for assessing its environmental fate. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and stability of this compound, intended for a scientific audience.

Physicochemical and Thermodynamic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 226.44 g/mol | --INVALID-LINK-- |

| Melting Point | 70-72 °C | --INVALID-LINK-- |

| Boiling Point | 303.2 ± 37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.651 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | White to pale yellow solid; Needles in alcohol or light beige crystals.[1] | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Insoluble in water.[2] Soluble in methanol (0.1 g/mL, clear).[3] | --INVALID-LINK--, --INVALID-LINK-- |

Thermodynamic Parameters

Specific experimental values for key thermodynamic parameters such as standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) for this compound are not well-documented in publicly accessible literature. For many substituted nitroaromatic compounds, these values are often estimated using computational methods or group contribution methods. Researchers requiring high-precision data would need to perform dedicated experimental measurements.

Stability and Hazardous Reactivity

The stability of this compound is a critical consideration for its handling and storage.

Thermal Stability

The precise thermal decomposition temperature of this compound is not explicitly reported in the reviewed literature. However, it is classified as a stable compound under normal conditions.[3] Like many nitroaromatic compounds, it is expected to decompose at elevated temperatures, potentially with the release of toxic fumes, including nitrogen oxides and hydrogen chloride.

Chemical Stability and Incompatibilities

This compound is incompatible with several classes of chemical reagents:

-

Strong bases: Can lead to vigorous reactions.[2]

-

Strong oxidizing agents: May cause exothermic reactions.[2]

-

Strong reducing agents: Can react exothermically.[3]

It is crucial to avoid contact with these substances to prevent hazardous reactions.

Experimental Protocols for Property Determination

The determination of thermodynamic and stability data for compounds like this compound relies on well-established experimental techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques to determine melting point, decomposition temperature, and heat of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum or hermetically sealed pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter or Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The temperature range is set to encompass the expected melting and decomposition points (e.g., from room temperature to 400 °C).

-

-

Data Analysis:

-

The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

-

An exothermic event in the DSC curve at higher temperatures indicates decomposition. The onset of this exotherm is the decomposition temperature.

-

The TGA curve will show a mass loss corresponding to the decomposition of the sample.

-

The following diagram illustrates a typical workflow for thermal analysis using DSC/TGA.

Caption: A typical workflow for determining thermal properties using DSC/TGA.

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 g) of this compound is prepared. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

Assembly: A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed.

-

Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The corrected temperature rise of the water is used to calculate the total heat released during the combustion of the this compound sample.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid).

-

The standard internal energy of combustion (ΔU°c) is calculated from the total heat released.

-

The standard enthalpy of combustion (ΔH°c) is then calculated using the relationship ΔH = ΔU + Δ(pV).

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

-

The following diagram illustrates the logical relationship in calculating the enthalpy of formation from bomb calorimetry data.

Caption: Logical flow for calculating the enthalpy of formation from bomb calorimetry.

Conclusion

This technical guide summarizes the currently available information on the thermodynamic properties and stability of this compound. While some fundamental physicochemical properties are known, there is a notable lack of experimentally determined thermodynamic data in the public literature. The provided experimental protocols for DSC/TGA and bomb calorimetry offer a roadmap for researchers seeking to obtain these critical values. A thorough understanding of this compound's properties is essential for ensuring its safe use and for the development of any potential applications.

References

toxicological profile and health hazards of 2,4,6-trichloronitrobenzene

An In-depth Technical Guide on the Toxicological Profile and Health Hazards of 2,4,6-Trichloronitrobenzene

Abstract

This compound (2,4,6-TCNB), a chlorinated nitroaromatic compound, serves as a chemical intermediate in the synthesis of dyes and other industrial chemicals.[1] This document provides a comprehensive toxicological profile of 2,4,6-TCNB, compiled for researchers, scientists, and drug development professionals. The available data indicates that 2,4,6-TCNB is a hazardous substance with high acute toxicity via oral, dermal, and inhalation routes.[2][3] The primary health hazard associated with similar nitroaromatic compounds is the induction of methemoglobinemia, leading to cyanosis.[4][5][6] While specific long-term toxicity, carcinogenicity, and reproductive toxicity data for the 2,4,6-isomer are scarce, information from related compounds such as other trichlorobenzenes and chloronitrobenzenes suggests potential for target organ damage, particularly to the liver, kidneys, and hematopoietic system, following repeated exposure.[7][8][9][10] This guide summarizes the existing data, highlights significant data gaps, and presents proposed mechanisms of toxicity and standardized experimental workflows.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1][4] It is stable under normal conditions but is incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[1][11] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][11] |

| Molar Mass | 226.44 g/mol | [1][11] |

| Appearance | White to pale yellow or light beige crystals/solid.[1][2][4] | [1][2][4] |

| Melting Point | 70-72 °C (160 °F) | [1][2][11] |

| Boiling Point | 303.2 ± 37.0 °C (Predicted) | [1][11] |

| Density | 1.651 - 1.7 g/cm³ (Predicted) | [1][11] |

| Vapor Pressure | 0.0017 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in methanol (0.1 g/mL).[1][4] | [1][4] |

| Flash Point | 137.2 °C | [1][11] |

| LogP | 3.41 |[11] |

Toxicokinetics and Metabolism

Specific toxicokinetic data (absorption, distribution, metabolism, and excretion) for this compound are not well-documented in the available literature. However, the metabolic fate can be inferred from the behavior of related compounds like nitrobenzene and other chloronitrobenzenes.

-

Absorption: Nitrobenzene compounds are readily and extensively absorbed following inhalation, oral, and dermal exposure.[12] The numerous poisoning incidents related to skin contact highlight the significance of the dermal route.[12]

-

Distribution: Following absorption, nitroaromatics are generally distributed throughout the body.[12]

-

Metabolism: The metabolism of nitrobenzene involves two primary pathways: oxidation of the benzene ring to form nitrophenols and reduction of the nitro group to produce nitrosobenzene, phenylhydroxylamine, and aniline.[12][13] These reductive metabolites are highly reactive and are considered responsible for the characteristic hematotoxicity (methemoglobinemia).[13] The chlorine atoms on the ring likely influence the rate and profile of metabolism.

-

Excretion: Metabolites are primarily excreted in the urine.[12]

Caption: Generalized toxicokinetic pathway for 2,4,6-TCNB.

Health Hazards and Toxicity

2,4,6-TCNB is classified as acutely toxic and may cause organ damage through prolonged exposure.[2][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term | Category 4 | H413: May cause long lasting harmful effects to aquatic life |

Source: Aggregated GHS information from multiple sources.[2][3]

Acute Toxicity

Sub-chronic and Chronic Toxicity

While no specific sub-chronic or chronic studies on 2,4,6-TCNB were identified, studies on related compounds provide insight into potential target organs.

-

Trichlorobenzenes: Studies on 1,2,4-trichlorobenzene show that the liver is a primary target organ.[14] Dermal application in rabbits induced slight systemic toxicity at high doses, with effects on urinary porphyrin excretion and pallor of the liver.[9]

-

Chloronitrobenzenes: Inhalation studies in rats and mice with 2- and 4-chloronitrobenzene caused oxidative damage to red blood cells, leading to regenerative anemia and secondary damage to the spleen and liver.[8] Other primary toxic effects included testicular atrophy and renal hyaline droplet accumulation in male rats.[8]

-

2,4,6-Trichlorophenol: A 90-day oral study in rats identified the liver, kidney, and adrenal glands as target organs for systemic toxicity.[7]

Based on this evidence, the primary target organs for repeated 2,4,6-TCNB exposure are likely the hematopoietic system (blood, spleen, bone marrow), liver, and kidneys .

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data on the genotoxic, carcinogenic, and reproductive effects of this compound specifically.

-

Genotoxicity: Data for a related compound, 2,4-dichloronitrobenzene, showed positive results in Salmonella typhimurium mutagenicity assays (Ames test).[15]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified the parent compound, nitrobenzene, as "possibly carcinogenic to humans" (Group 2B).[12] Long-term bioassays of 2,4,6-trichlorophenol provided "clear evidence of carcinogenicity" in mice (liver tumors) and male rats (leukemia/lymphoma).[16]

-

Reproductive and Developmental Toxicity: Studies on 2,4-dichloronitrobenzene in rats showed developmental effects (decreased number of live pups, increased stillborn pups) only at doses that were also maternally toxic.[15]

Mechanisms of Toxicity

The principal mechanism of acute toxicity for 2,4,6-TCNB is believed to be the induction of methemoglobinemia via its reductive metabolites. The nitro group is reduced to nitroso and hydroxylamine intermediates, which are potent oxidizing agents that disrupt the oxygen-carrying capacity of red blood cells.

Caption: Proposed mechanism of 2,4,6-TCNB-induced methemoglobinemia.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of 2,4,6-TCNB are not available in the public domain literature. The following section describes a generalized workflow for a 90-day sub-chronic oral toxicity study, based on established guidelines such as OECD Test Guideline 408, which would be appropriate for evaluating the repeated dose toxicity of this compound.

Generalized Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

-

Test System: Sprague-Dawley rats (or similar rodent species), typically 10 males and 10 females per group.

-

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days prior to the start of the study.

-

Dose Groups: A control group (vehicle only, e.g., corn oil) and at least three dose levels (low, mid, high) are used. Dose levels are selected based on acute toxicity data and range-finding studies.

-

Administration: The test substance is administered daily by oral gavage for 90 consecutive days.

-

In-life Observations:

-

Mortality and Morbidity: Checked twice daily.

-

Clinical Signs: Detailed observations are made weekly.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined prior to dosing and at termination.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

-

-

Terminal Procedures:

-

At the end of the 90-day period, animals are euthanized.

-

A full gross necropsy is performed on all animals.

-

Organ weights (e.g., liver, kidneys, adrenals, spleen, brain, gonads) are recorded.

-

A comprehensive set of tissues from all control and high-dose animals is collected and preserved for histopathological examination. Tissues from lower-dose groups showing treatment-related effects are also examined.

-

-

Data Analysis: Statistical analysis is performed to determine dose-response relationships and to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Caption: Generalized workflow for a 90-day sub-chronic toxicity study.

Summary and Data Gaps

This compound is a chemical with significant acute toxicity hazards.[2][3] The primary concern from acute exposure is methemoglobinemia, a hallmark of nitroaromatic compound poisoning.[5][6] While data from related substances strongly suggest that the hematopoietic system, liver, and kidneys are potential targets for toxicity following repeated exposure, there is a critical lack of empirical data for the 2,4,6-TCNB isomer itself.

Key data gaps that need to be addressed to perform a complete risk assessment include:

-

Quantitative acute toxicity data (LD₅₀, LC₅₀).

-

Toxicokinetic studies to determine the specific absorption, distribution, metabolism, and excretion profile.

-

Sub-chronic and chronic toxicity studies to confirm target organs and establish a NOAEL.

-

Genotoxicity assays (e.g., Ames test, in vitro chromosomal aberration).

-

A long-term carcinogenicity bioassay.

-

Reproductive and developmental toxicity studies.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 18708-70-8 [chemicalbook.com]

- 5. 2,4,5-TRICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Subchronic Toxicity Studies of 2,4,6-Trichlorophenol in Sprague-Dawley Rats | Semantic Scholar [semanticscholar.org]

- 8. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subchronic dermal toxicity study of trichlorobenzene in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. canada.ca [canada.ca]

- 11. 2,4,6-TRICHLORNITROBENZENE | CAS#:18708-70-8 | Chemsrc [chemsrc.com]

- 12. gov.uk [gov.uk]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Biodegradation of 2,4,6-Trichloronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloronitrobenzene (TCNB) is a chlorinated nitroaromatic compound whose presence in the environment is of growing concern due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of TCNB. Drawing upon data from structurally similar compounds, this document outlines probable abiotic and biotic degradation pathways, summarizes key enzymatic processes, and provides detailed experimental protocols for studying its environmental transformation. Quantitative data from related compounds are presented to offer insights into potential degradation rates and efficiencies. This guide aims to be a valuable resource for researchers and professionals working to understand and mitigate the environmental impact of this and similar xenobiotic compounds.

Introduction

Chlorinated nitroaromatic compounds (CNAs) are a class of synthetic chemicals widely used in the industrial production of pesticides, dyes, and pharmaceuticals.[1][2] Their chemical stability, a desirable trait for many industrial applications, contributes to their persistence in the environment. The presence of both chlorine and nitro groups on the aromatic ring makes these compounds generally resistant to microbial degradation.[3] this compound (TCNB) is a representative of this class, and understanding its environmental fate is crucial for assessing its ecological risk and developing effective remediation strategies. This guide synthesizes the available scientific literature on the environmental degradation of TCNB and related compounds to provide a detailed technical overview for the scientific community.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of TCNB is essential for predicting its distribution and behavior in the environment.

| Property | Value | Reference |

| Chemical Formula | C₆H₂Cl₃NO₂ | [4] |

| Molecular Weight | 226.4 g/mol | [4] |

| Appearance | Needles in alcohol or light beige crystals | [4] |

| Melting Point | 160 °F (71 °C) | [4] |

| Water Solubility | < 1 mg/mL at 68 °F (20 °C) | [4] |

| InChIKey | N/A | [4] |

| CAS Number | 18708-70-8 | [4] |

Note: "N/A" indicates that the information was not available in the cited sources.

Environmental Fate of this compound

The environmental fate of TCNB is governed by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of TCNB in the environment.

3.1.1. Hydrolysis:

While specific data for TCNB is limited, studies on the structurally similar 2,4,6-trinitrochlorobenzene show that it readily undergoes hydrolysis to form 2,4,6-trinitrophenol (picric acid).[5][6][7][8] This is attributed to the strong electron-withdrawing nature of the three nitro groups, which activates the aromatic ring for nucleophilic substitution of the chlorine atom by a hydroxyl group.[5] Given the presence of three electron-withdrawing chlorine atoms and one nitro group in TCNB, it is plausible that it could also undergo hydrolysis, likely yielding 2,4,6-trichlorophenol as a primary product. However, the rate of hydrolysis for trichlorobenzenes is generally considered to be slow under typical environmental conditions.[9] The hydrolysis half-life of 1,2,4-trichlorobenzene at pH 7 and 25°C has been reported to be 3.4 years.[9]

3.1.2. Photolysis:

Photodegradation in the atmosphere, primarily through reactions with hydroxyl radicals, is a potential degradation pathway for volatile and semi-volatile organic compounds.[9] For trichlorobenzenes, the atmospheric half-life for this reaction is estimated to be in the range of 16 to 38 days.[9] In aqueous environments, direct photolysis of chlorinated aromatic compounds can occur, although the rates can be slow. The presence of photosensitizers in natural waters can potentially accelerate this process.[9] Studies on 1,2,4-trichlorobenzene have shown that it can undergo photoreductive dechlorination in the presence of a photosensitizing agent.[9]

Biodegradation

The microbial degradation of chlorinated nitroaromatic compounds is a key process in their environmental attenuation. Due to the limited direct data on TCNB, the following sections draw parallels from studies on related chloronitrobenzenes and trichlorophenols.

3.2.1. Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of chloronitrobenzenes can be initiated through two primary enzymatic pathways:

-

Reductive Pathway: This pathway involves the initial reduction of the nitro group by nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives.[3][10] For instance, the degradation of 4-chloronitrobenzene by Comamonas sp. strain CNB-1 proceeds through the formation of 4-chloro-1-hydroxylaminobenzene, which is then converted to 2-amino-5-chlorophenol.[10] This is followed by ring cleavage catalyzed by a dioxygenase.[10]

-

Oxidative Pathway: This pathway is initiated by mono- or dioxygenase enzymes that attack the aromatic ring, leading to the formation of catechols and subsequent ring cleavage.[1][10] For example, Diaphorobacter sp. strain JS3051 utilizes a Rieske nonheme iron dioxygenase to dihydroxylate 3-chloronitrobenzene, yielding 4-chlorocatechol.[1]

3.2.2. Anaerobic Biodegradation:

Under anaerobic conditions, reductive dechlorination is a significant degradation mechanism for highly chlorinated benzenes.[11] This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated congeners. While specific data for TCNB is unavailable, studies on trichlorobenzenes have shown their degradation to di- and monochlorobenzenes under methanogenic conditions.[9] The nitro group of nitroaromatic compounds is also readily reduced under anaerobic conditions.

Proposed Biodegradation Pathway for this compound

Based on the degradation pathways of analogous compounds, a putative biodegradation pathway for this compound can be proposed. This pathway likely involves a combination of nitroreduction and dechlorination steps.

Caption: Proposed metabolic pathway for this compound.

Quantitative Data on Degradation

| Compound | Organism/System | Conditions | Degradation Rate/Half-life | Reference |

| 3-Chloronitrobenzene | Diaphorobacter sp. Strain JS3051 | Aerobic, sole carbon and nitrogen source | Growth supporting | [1] |

| 4-Chloronitrobenzene | Comamonas sp. Strain CNB-1 | Aerobic, sole carbon and nitrogen source | Growth supporting | [3] |

| 1,2,4-Trichlorobenzene | Methanogenic microbial culture | Anaerobic | Complete degradation within 4 days | [9] |

| 1,2,4-Trichlorobenzene | Acclimated anaerobic sediment slurry | Anaerobic | Half-life of approximately 41 days | [9] |

| 2,4,6-Trichlorophenol | Microbial consortium from activated sludge | Aerobic | 34 mg/g dry weight/h | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the environmental fate and biodegradation of TCNB, adapted from studies on similar compounds.

Microbial Enrichment and Isolation

Objective: To enrich and isolate microorganisms capable of degrading TCNB.

Protocol (adapted from[2]):

-

Sample Collection: Collect soil or sediment samples from a site with a history of contamination with chlorinated or nitroaromatic compounds.

-

Enrichment Culture:

-

Prepare a minimal salts medium (MSM).

-

Add 1 g of the soil/sediment sample to 100 mL of MSM in a 250 mL flask.

-

Add TCNB as the sole source of carbon and nitrogen at a concentration of 10-50 mg/L. Due to its low water solubility, TCNB can be added dissolved in a minimal amount of a suitable solvent like acetone, with a solvent control included.

-

Incubate the flasks on a rotary shaker at 150 rpm and 30°C in the dark.

-

Periodically (e.g., every 1-2 weeks), transfer an aliquot (e.g., 10% v/v) of the enrichment culture to fresh MSM containing TCNB.

-

-

Isolation of Pure Cultures:

-

After several successful transfers, serially dilute the enrichment culture.

-

Plate the dilutions onto MSM agar plates containing TCNB as the sole carbon and nitrogen source. TCNB can be supplied via the vapor phase by placing a few crystals on the lid of the petri dish.

-

Incubate the plates at 30°C until colonies appear.

-

Isolate distinct colonies and re-streak onto fresh plates to ensure purity.

-

-

Identification: Identify the isolated strains using 16S rRNA gene sequencing and other standard microbiological techniques.

Biodegradation Assays

Objective: To quantify the rate of TCNB biodegradation by isolated microorganisms or microbial consortia.

Protocol (adapted from[3][12]):

-

Inoculum Preparation: Grow the isolated strain or consortium in a suitable liquid medium (e.g., MSM with a readily utilizable carbon source like succinate) to mid-log phase. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Batch Biodegradation Experiment:

-

Set up replicate flasks containing a known volume of MSM and a specific concentration of TCNB (e.g., 10 mg/L).

-

Inoculate the flasks with the prepared cell suspension.

-

Include sterile controls (no inoculum) and killed controls (e.g., autoclaved inoculum) to account for abiotic losses.

-

Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples from each flask.

-

Analyze the samples for the concentration of TCNB and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Monitor the release of chloride ions using an ion-selective electrode or ion chromatography to assess dechlorination.

-

Measure microbial growth by monitoring the optical density or by protein assay.

-

Analytical Methods

Objective: To identify and quantify TCNB and its degradation products.

6.3.1. High-Performance Liquid Chromatography (HPLC):

-

System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of aromatic compounds.

-

Detection: Monitor the absorbance at a wavelength where TCNB and its expected metabolites have significant absorption (e.g., around 254 nm).

-

Quantification: Use external standards of TCNB and any available metabolite standards to create calibration curves for quantification.

6.3.2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extract aqueous samples with a suitable organic solvent (e.g., dichloromethane or hexane). Concentrate the extract before analysis. Derivatization may be necessary for polar metabolites.

-

GC System: A gas chromatograph equipped with a capillary column suitable for separating aromatic compounds (e.g., DB-5ms).

-

MS System: A mass spectrometer operating in electron ionization (EI) mode.

-

Identification: Identify TCNB and its metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for studying the biodegradation of TCNB.

Caption: General experimental workflow for TCNB degradation studies.

Conclusion

The environmental fate and biodegradation of this compound are complex processes that are not yet fully understood. This technical guide has synthesized the available information on TCNB and structurally related compounds to provide a comprehensive overview of its likely environmental behavior. The proposed degradation pathways, involving both abiotic and biotic mechanisms, highlight the potential for both transformation and persistence in the environment. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the degradation of TCNB and to develop effective bioremediation strategies. Future research should focus on isolating and characterizing microorganisms capable of mineralizing TCNB, elucidating the specific enzymatic and genetic pathways involved, and obtaining quantitative data on its persistence and degradation rates in various environmental matrices. Such knowledge is critical for accurately assessing the environmental risks posed by TCNB and for the development of sustainable solutions for the management of sites contaminated with this and other chlorinated nitroaromatic compounds.

References

- 1. Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 264 try nitro chlorobenzene is subjected to hydrolysis write the main pro.. [askfilo.com]

- 6. 2,4,6 trinitrochlorobenzene is subjected to hydrolysis | Filo [askfilo.com]

- 7. brainly.in [brainly.in]

- 8. brainly.in [brainly.in]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. scispace.com [scispace.com]

- 11. microbe.com [microbe.com]

- 12. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical Methods for the Preparation of 2,4,6-Trichloronitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant historical method for the preparation of 2,4,6-trichloronitrobenzene, a crucial intermediate in the synthesis of various energetic materials and other specialized chemical compounds. The information presented is based on documented historical processes, with a focus on providing detailed experimental protocols, quantitative data, and clear visual representations of the chemical transformations involved.

Core Synthesis Route: A One-Pot Process from Aniline

A notable historical method for the synthesis of this compound is a "one-pot" process that commences with aniline. This method is advantageous as it avoids the isolation of intermediate products, thereby streamlining the overall synthesis.[1] The process can be conceptually divided into two main stages: the chlorination of aniline to form 2,4,6-trichloroaniline, and the subsequent oxidation of this intermediate to the final product.

Experimental Protocol: One-Pot Synthesis from Aniline

The following protocol is based on a method described in historical patent literature.[1]

Materials and Reagents:

-

Aniline

-

Glacial Acetic Acid

-

Gaseous Hydrogen Chloride

-

Chlorine Gas

-

Catalyst (e.g., Aluminum Chloride or Ferric Chloride)

-

Sulfuric Acid (98 wt%)

-

Hydrogen Peroxide (30 wt%)

-

Nitric Acid (71 wt%)

Procedure:

-

Preparation of the Reaction Mixture: A solution of aniline in glacial acetic acid (17.5% by volume) is prepared in a suitable reaction vessel.

-

Formation of Aniline Hydrochloride: Gaseous hydrogen chloride is passed through the aniline solution to form aniline hydrochloride.

-

Chlorination: In the presence of a catalyst such as aluminum chloride or ferric chloride, chlorine gas is introduced into the reaction mixture at 20°C to yield 2,4,6-trichloroaniline hydrochloride.

-

Dehydrochlorination: Sulfuric acid (13% by volume of 98 wt% H₂SO₄) is added to the solution to dehydrochlorinate the 2,4,6-trichloroaniline hydrochloride. The mixture is then heated under reduced pressure to remove dissolved chlorine and hydrogen chloride.

-

Initial Oxidation: To the resulting solution of 2,4,6-trichloroaniline, hydrogen peroxide (55% by volume of 30 wt% H₂O₂) is added. The reaction is allowed to proceed at 20°C until the precipitation of 2,4,6-trichloronitrosobenzene is complete.

-

Final Oxidation: Nitric acid (18% by volume of 71 wt% HNO₃) is then added, and the solution is heated for several hours at approximately 90°C.

-

Isolation of Product: The solution is cooled slowly with rapid stirring, leading to the precipitation of this compound. The precipitate is then collected by filtration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound from aniline.

| Parameter | Value | Reference |

| Aniline in Glacial Acetic Acid | 17.5 vol% | [1] |

| Chlorination Temperature | 20 °C | [1] |

| Sulfuric Acid (98 wt%) | 13 vol% | [1] |

| Hydrogen Peroxide (30 wt%) | 55 vol% | [1] |

| Initial Oxidation Temperature | 20 °C | [1] |

| Nitric Acid (71 wt%) | 18 vol% | [1] |

| Final Oxidation Temperature | ~90 °C | [1] |

Reaction Pathway and Experimental Workflow

The logical progression of the one-pot synthesis from aniline can be visualized as follows:

Caption: One-pot synthesis of this compound from aniline.

Alternative Historical Synthetic Approaches

While the one-pot synthesis from aniline is a well-documented historical method, other approaches to synthesizing this compound and its precursors have also been explored. These often involve the direct chlorination or nitration of substituted benzene rings.

Preparation of the Precursor: 2,4,6-Trichloroaniline

The key intermediate in the primary synthesis method, 2,4,6-trichloroaniline, could also be prepared through direct chlorination of aniline in an anhydrous organic solvent.

Experimental Protocol: Synthesis of 2,4,6-Trichloroaniline

A historical method for the preparation of 2,4,6-trichloroaniline is as follows:

Materials and Reagents:

-

Aniline (freshly distilled)

-

Anhydrous Inert Organic Solvent (e.g., carbon tetrachloride)

-

Anhydrous Hydrogen Chloride

-

Anhydrous Chlorine

Procedure:

-

Formation of Aniline Hydrochloride in situ: Freshly distilled aniline is dissolved in an anhydrous inert organic solvent. Anhydrous hydrogen chloride is then passed through the solution to form a precipitate of highly pure anhydrous aniline hydrochloride.[2]

-